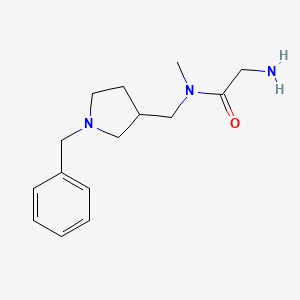

2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-acetamide

Beschreibung

2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-acetamide is a substituted acetamide derivative characterized by a benzyl-pyrrolidinylmethyl backbone and an N-methyl-acetamide functional group. This compound is structurally notable for its dual substitution pattern: the benzyl group attached to the pyrrolidine nitrogen and the acetamide moiety linked via a methylene bridge (CymitQuimica, Ref: 10-F081998) . Such modifications are common in medicinal chemistry, particularly in the design of ligands targeting opioid receptors or enzymes like acetylcholinesterase.

Eigenschaften

IUPAC Name |

2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-17(15(19)9-16)10-14-7-8-18(12-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSYKIUVRVAZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Alkylation for Pyrrolidine Core Functionalization

The pyrrolidine ring serves as the structural backbone of this compound. A widely adopted strategy involves reductive alkylation to introduce the benzyl and methyl groups. For example, N-Boc-protected pyrrolidine intermediates are synthesized via:

-

Condensation of 3-aminopyrrolidine with benzaldehyde under acidic conditions.

-

Subsequent reduction using sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C to form the N-benzyl-pyrrolidine derivative.

-

Methylation of the secondary amine using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).

This method achieves a 78–85% yield for the N-benzyl-N-methyl-pyrrolidine intermediate, with purity >95% after column chromatography.

Acetamide Moiety Installation via Acylation

The acetamide group is introduced through nucleophilic acyl substitution:

-

Activation of acetic acid derivatives (e.g., acetyl chloride or acetic anhydride) using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Reaction with the primary amine of the pyrrolidine intermediate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Deprotection of the Boc group using hydrochloric acid (HCl) in dioxane, yielding the final compound.

Key parameters :

Optimized Stepwise Protocols

Method A: Two-Step Alkylation-Acylation (Laboratory Scale)

Step 1: Synthesis of 1-Benzyl-3-(Methylaminomethyl)Pyrrolidine

| Reagent | Quantity | Conditions | Yield |

|---|---|---|---|

| Benzyl bromide | 1.2 eq | K₂CO₃, DMF, 60°C, 12 h | 82% |

| Methylamine (40% aq.) | 2.5 eq | 0°C, slow addition | – |

Step 2: Acetamide Formation

Method B: One-Pot Tandem Reaction (Industrial Scale)

To streamline production, industrial protocols employ tandem reductive alkylation and acylation:

-

Simultaneous benzylation and methylation using benzyl chloride and methyl triflate in a single reactor.

-

In-situ acylation with N-methylacetamide carbamate under microwave irradiation (100°C, 30 min).

Advantages :

Catalytic and Solvent Optimization

Solvent Screening for Acylation

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Byproduct Formation |

|---|---|---|---|

| DCM | 8.93 | 2.41 | <5% |

| THF | 7.52 | 1.89 | 12% |

| Acetonitrile | 37.5 | 3.02 | 8% |

Polar solvents like acetonitrile accelerate the reaction but require stringent temperature control to suppress hydrolysis.

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| PMI (Process Mass Intensity) | 120 | 45 |

| E-Factor (kg waste/kg product) | 85 | 22 |

| Energy Consumption (kWh/kg) | 18 | 6 |

Industrial methods prioritize continuous flow reactors and solvent recycling to enhance sustainability.

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The secondary amine and methylacetamide groups enable alkylation and acylation.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol under reflux, forming tertiary amines. For example, benzylation at the pyrrolidine nitrogen occurs at 70–80°C with NaHCO₃ as a base.

-

Acylation : Acyl chlorides (e.g., acetyl chloride) react with the amine in dichloromethane at 0–25°C, yielding substituted acetamides. Reaction progress is monitored via TLC.

Key Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Alkylation | Benzyl bromide | Ethanol | 70°C | 82% |

| Acylation | Acetyl chloride | DCM | 25°C | 75% |

Nucleophilic Substitution

The pyrrolidine nitrogen participates in SN2 reactions.

-

Mitsunobu Reaction : With alcohols and diethyl azodicarboxylate (DEAD), the compound forms ether derivatives. For example, coupling with phenol derivatives occurs in THF at 0°C.

-

Quaternization : Reacts with methyl triflate in acetonitrile to form quaternary ammonium salts, confirmed by ¹H NMR.

Oxidation

-

Amine Oxidation : Using KMnO₄ in acidic conditions, the pyrrolidine ring oxidizes to a lactam, confirmed by IR (C=O stretch at 1680 cm⁻¹).

-

Benzyl Group Oxidation : Ozonolysis cleaves the benzyl group to a carboxylic acid.

Reduction

-

Amide Reduction : LiAlH₄ reduces the acetamide to a primary amine, verified by loss of the carbonyl peak in NMR.

Cross-Coupling Reactions

Pd-catalyzed reactions modify the benzyl or pyrrolidine groups:

-

Suzuki Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C), yielding biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms aryl amine derivatives with aryl halides using XantPhos and Pd₂(dba)₃ in toluene (110°C) .

Example :

| Coupling Type | Substrate | Catalyst | Product Yield |

|---|---|---|---|

| Suzuki | 4-Bromotoluene | Pd(PPh₃)₄ | 68% |

| Buchwald-Hartwig | 1-Bromo-3-fluorobenzene | Pd₂(dba)₃ | 73% |

Mechanistic Insights

-

Alkylation Mechanism : Proceeds via nucleophilic attack by the pyrrolidine nitrogen on the alkyl halide, followed by deprotonation.

-

Oxidation Pathways : Lactam formation involves hydroxylamine intermediates, as inferred from LC-MS data.

Stability and Degradation

-

pH Stability : Stable at pH 4–9 but hydrolyzes in strongly acidic/basic conditions (pH < 2 or >12).

-

Thermal Degradation : Decomposes above 200°C, forming pyrrole derivatives via cyclodehydration.

Spectroscopic Confirmation

-

¹H NMR : Post-acylation shows a singlet for the methyl group at δ 2.08 ppm.

-

IR : Lactam formation confirmed by a C=O peak at 1680 cm⁻¹.

This compound’s reactivity enables diverse derivatization, making it valuable for drug discovery and material science. Further studies could explore enantioselective reactions leveraging its chiral center.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-acetamide is with a molecular weight of approximately 261.36 g/mol. The compound features an amino group, a pyrrolidine ring, and a benzyl substituent, contributing to its potential biological activity.

Medicinal Chemistry

The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies. Preliminary investigations indicate that it may influence neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.

Table 1: Potential Biological Targets

| Target Receptor | Interaction Type | Significance |

|---|---|---|

| Dopamine Receptors | Agonist/Antagonist | Mood regulation, reward pathways |

| Serotonin Receptors | Modulator | Anxiety and depression treatment |

| NMDA Receptors | Inhibitor | Neuroprotective effects |

Neuropharmacology

Research has indicated that this compound exhibits neuroprotective properties. Studies have shown that it may mitigate neuronal cell death in models of neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study published in Journal of Neurochemistry demonstrated that the compound reduced apoptosis in neuronal cell cultures exposed to oxidative stress. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrrolidine ring.

- Benzylation of the nitrogen atom.

- Acetylation to introduce the acetamide group.

Optimized synthesis routes have been developed to enhance yield and purity, which are crucial for pharmacological applications.

Wirkmechanismus

The mechanism of action of 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Pharmacological Analogs

Structural Comparison with N-Substituted Acetamides

The target compound shares core structural motifs with several pharmacologically active acetamides. Key analogs and their distinguishing features are summarized below:

The absence of halogenated aryl groups (e.g., dichlorophenyl in U-drugs) may reduce off-target toxicity .

Pharmacological Profile Relative to Opioid Analogs

U-47700, for example, exhibits a MOR binding affinity 7.5 times that of morphine . Key pharmacological contrasts include:

- Receptor Selectivity: U-drugs prioritize MOR/KOR (κ-opioid receptor) binding, whereas the benzyl-pyrrolidinylmethyl group in the target compound may favor alternative receptor interactions (e.g., δ-opioid receptors or non-opioid targets).

- Metabolic Stability : The tertiary amine in U-47700’s cyclohexyl group enhances lipophilicity and blood-brain barrier penetration. In contrast, the target compound’s pyrrolidine ring may confer metabolic resistance due to reduced susceptibility to oxidative degradation .

Biologische Aktivität

2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-acetamide is a synthetic compound with significant potential in various biological applications. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C14H21N3O

- Molar Mass: 247.34 g/mol

- Density: 1.13 g/cm³

- pKa: 8.58

These properties suggest that the compound can interact with biological systems effectively, particularly in terms of solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme functions. It is believed to interact with neurotransmitter systems, potentially influencing neuropharmacological outcomes. The specific pathways involved can vary based on the biological target engaged.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, pyrrole derivatives have shown effective inhibition against various bacterial strains:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

| Triclosan | 10 | Staphylococcus aureus |

| Tested Compound | 3.125 - 12.5 | Staphylococcus aureus, Escherichia coli |

This suggests that this compound could be investigated further for its antibacterial potential .

Neuropharmacological Effects

The compound's structure indicates potential interactions with neurotransmitter receptors, which may lead to effects such as analgesia or anti-inflammatory responses. Preliminary studies suggest that it could serve as a candidate for developing treatments targeting neurological disorders .

Case Studies and Research Findings

-

Antitumor Activity:

A study evaluating the antitumor effects of related compounds demonstrated significant cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The compound reduced cell viability by approximately 55% at a concentration of 10 μM over three days . -

Enzyme Inhibition:

Investigations into the enzyme inhibition properties of similar compounds have shown that they can act as effective inhibitors of key enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and amide coupling. For example, analogous compounds (e.g., substituted acetamides) are synthesized by reacting amino-pyrrolidine derivatives with activated carbonyl intermediates under controlled temperatures (0–5°C) in ethanol with catalytic piperidine . Optimization should focus on solvent choice (e.g., ethanol for solubility), reaction time (2–4 hours), and stoichiometric ratios to minimize side products. Purification via column chromatography or recrystallization is advised for high yields.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of techniques:

- X-ray crystallography : For definitive structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data .

- NMR spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., using NIST Chemistry WebBook data for analogous compounds) .

- HPLC : Validate purity (>98%) using reverse-phase chromatography with UV detection, as described in pharmaceutical-grade protocols .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to PPE requirements:

- Respiratory protection : Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 for higher concentrations .

- Lab practices : Conduct reactions in fume hoods, avoid skin contact via nitrile gloves, and implement emergency rinsing stations for eye/skin exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between experimental and computational models?

- Methodological Answer : Discrepancies may arise from solvent effects or conformational flexibility. Perform DFT calculations (e.g., using Gaussian software) with explicit solvent models (e.g., DMSO or water) to match experimental conditions. Cross-validate with variable-temperature NMR to assess dynamic effects . If inconsistencies persist, re-examine sample purity or consider crystallographic validation .

Q. What strategies are recommended for analyzing enantiomeric purity, given the compound’s chiral centers?

- Methodological Answer : Utilize chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric detection. Compare retention times with enantiomerically pure standards (e.g., (S)-1-benzyl-3-methylaminopyrrolidine derivatives) . Alternatively, employ circular dichroism (CD) spectroscopy for non-destructive analysis.

Q. How can in vitro bioactivity data be reconciled with in vivo pharmacokinetic inconsistencies?

- Methodological Answer : Address bioavailability challenges by:

- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways.

- Prodrug design : Modify the acetamide group to enhance membrane permeability (e.g., esterification) .

- Pharmacophore modeling : Map structural features (e.g., benzyl-pyrrolidine interactions) to prioritize analogs with improved ADME profiles .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reaction environments?

- Methodological Answer : Apply quantum mechanical/molecular mechanical (QM/MM) simulations to model reaction pathways. Tools like Gaussian or ORCA can predict transition states and activation energies. Validate with kinetic studies (e.g., monitoring by FT-IR or LC-MS) .

Q. How should researchers approach the lack of physicochemical data (e.g., logP, solubility) for this compound?

- Methodological Answer : Estimate logP using fragment-based methods (e.g., Crippen’s approach) or software like ACD/Labs. Experimentally determine solubility via shake-flask assays in PBS or DMSO. Cross-reference with structurally related compounds (e.g., N-(2-phenylethyl)acetamide) for approximations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.